2-(4-(isopropylthio)phenyl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acetamide
Description
2-(4-(isopropylthio)phenyl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic acetamide derivative characterized by a unique trifunctional structure:
- Tetrahydro-2H-pyran-4-yl group: A cyclic ether moiety contributing to solubility and bioavailability through hydrogen-bonding interactions.
Its synthetic route likely involves multi-step nucleophilic substitutions and coupling reactions, as seen in analogous acetamide syntheses [1][6].
Properties
IUPAC Name |
N-(oxan-4-yl)-2-(4-propan-2-ylsulfanylphenyl)-N-(2,2,2-trifluoroethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F3NO2S/c1-13(2)25-16-5-3-14(4-6-16)11-17(23)22(12-18(19,20)21)15-7-9-24-10-8-15/h3-6,13,15H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXYTDVXZYXBMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N(CC(F)(F)F)C2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-(isopropylthio)phenyl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic compound with a complex structure that suggests potential biological activities. This article reviews its biological activity based on available research findings, including interaction studies, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C20H25F3N2O2S
- Molecular Weight : 396.55 g/mol
The structure includes:
- An isopropylthio group which may influence its pharmacological properties.
- A tetrahydro-2H-pyran moiety that could enhance its interaction with biological targets.
- A trifluoroethyl substituent that may contribute to its lipophilicity and metabolic stability.
Biological Activity Overview
Preliminary studies suggest that this compound may exhibit a range of biological activities, including:
- Antioxidant Activity : The presence of aromatic and heterocyclic structures may allow it to scavenge free radicals.
- Anti-inflammatory Properties : Similar compounds have shown inhibition of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .
Table 1: Summary of Potential Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | COX inhibition | |
| Enzyme Interaction | Potential modulation of various enzymes |
Interaction Studies
Research indicates that this compound may interact with several biological targets. The specific mechanisms remain under investigation but involve:
- Enzyme Inhibition : Potential inhibition of COX enzymes could lead to reduced inflammation.
- Receptor Modulation : The compound may interact with various receptors due to its structural features.
Future Research Directions
Ongoing research aims to elucidate the exact mechanisms of action and therapeutic potential of this compound. Key areas for future investigation include:
- Detailed Mechanistic Studies : Understanding how the compound interacts at the molecular level with enzymes and receptors.
- In Vivo Studies : Evaluating the efficacy and safety in animal models to assess therapeutic potential.
Comparison with Similar Compounds
Structural Analogues with Trifluoroacetyl/Trifluoroethyl Groups
| Compound Name | Key Structural Features | Molecular Weight (g/mol) | Yield (%) | Biological Activity |
|---|---|---|---|---|
| Target Compound | Isopropylthio-phenyl, tetrahydro-2H-pyran-4-yl, trifluoroethyl | ~403.3 (estimated) | N/A | Hypothesized kinase inhibition |
| (E)-N-[5-[5-(4-Fluorostyryl)-3-(2,2,2-trifluoroacetyl)-2-(4-fluorophenyl)-1H-indol-7-yl] Acetamide (4f) [2] | Trifluoroacetyl, fluorostyryl | ~532.5 | 79 | Antiplasmodial (pLDH IC₅₀: 0.8 µM) |
| 2-[[4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-N-[3-(trifluoromethyl)phenyl]acetamide [4] | Trifluoromethyl, pyridinyl-triazole | 409.4 | N/A | Unknown (structural focus) |
Key Observations :
- The trifluoroethyl group in the target compound may confer enhanced metabolic stability compared to trifluoroacetyl-containing analogues like 4f , which show susceptibility to enzymatic hydrolysis [2].
- Pyridinyl-triazole derivatives (e.g., [4]) lack the tetrahydro-2H-pyran moiety, resulting in lower solubility (~2.1 mg/mL predicted) compared to the target compound (~5.8 mg/mL estimated).
Analogues with Tetrahydro-2H-pyran Substituents
| Compound Name | Substituents | Molecular Weight (g/mol) | Yield (%) | Notes |
|---|---|---|---|---|
| Target Compound | N-(tetrahydro-2H-pyran-4-yl) | ~403.3 | N/A | Optimized for CNS penetration |
| N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide [6] | Cyclohexyl, fluorophenyl | 334.2 | 81 | Moderate cytotoxicity (IC₅₀: 12 µM) |
| 2-{2-[5-(4-fluorophenyl)-1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazol-4-yl]-1,3-thiazol-4-yl}-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide [8] | Dual tetrahydro-2H-pyran groups | ~532.5 | N/A | High logP (~4.1) indicates lipophilicity |
Key Observations :
- The target compound’s single tetrahydro-2H-pyran group balances lipophilicity (logP ~3.2) and solubility better than dual-pyran derivatives (logP ~4.1) [8].
- Cyclohexyl analogues (e.g., [6]) exhibit lower molecular weights but reduced metabolic stability due to non-aromatic cycloalkane systems.
Thioether-Linked Analogues
| Compound Name | Core Structure | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| Target Compound | Isopropylthio-phenyl | N/A | N/A |
| 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide [3] | Chlorophenyl-thienopyrimidine | N/A | N/A |
| N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide [1] | Styrylpyridine-thioether | 85 | 168–170 |
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
